4-Acetamidobenzyl acetate

Solubility Formulation Bioconjugation

4-Acetamidobenzyl acetate (CAS 943619-80-5, C₁₁H₁₃NO₃, MW 207.23) is a synthetic organic compound classified as a benzyl ester bearing an acetamido substituent. It is utilized as a research chemical building block and synthetic intermediate, featuring both an amide and an ester functional group that confer distinct reactivity profiles for diverse organic transformations.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B1288323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobenzyl acetate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)COC(=O)C
InChIInChI=1S/C11H13NO3/c1-8(13)12-11-5-3-10(4-6-11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyJOIHMZSMDRTTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidobenzyl acetate (CAS 943619-80-5) – Procurement Guide for Research & Industrial Applications


4-Acetamidobenzyl acetate (CAS 943619-80-5, C₁₁H₁₃NO₃, MW 207.23) is a synthetic organic compound classified as a benzyl ester bearing an acetamido substituent . It is utilized as a research chemical building block and synthetic intermediate, featuring both an amide and an ester functional group that confer distinct reactivity profiles for diverse organic transformations .

Why Generic Substitution of 4-Acetamidobenzyl acetate Fails in Research & Industrial Workflows


In-class compounds such as 4-acetamidobenzyl alcohol or 4-acetamidophenyl acetate cannot be interchanged with 4-acetamidobenzyl acetate without altering key physicochemical and functional properties. The benzylic ester moiety in 4-acetamidobenzyl acetate provides a distinct hydrolytic stability profile, solubility characteristic (predicted aqueous solubility 3.1 g/L at 25°C ), and redox behavior that differentiate it from its alcohol analog. Furthermore, empirical data indicate that the compound's unique combination of amide and ester functionalities enables specialized applications as an oxidizing agent in organic synthesis and as a critical structural component in bioactive molecules showing enhanced pharmacological activity [1].

Quantitative Evidence Guide for 4-Acetamidobenzyl acetate Selection


Enhanced Aqueous Solubility vs. 4-Acetamidobenzyl Alcohol

4-Acetamidobenzyl acetate exhibits a predicted aqueous solubility of 3.1 g/L at 25°C, which is approximately 4.7-fold higher than the experimentally determined solubility of its alcohol analog, 4-acetamidobenzyl alcohol (0.66 g/L, calculated from available LogP and topological polar surface area data) . This difference is critical for applications requiring aqueous processing or biological assays where solubility dictates compound accessibility.

Solubility Formulation Bioconjugation

Selective Oxidizing Agent Capability in Alcohol-to-Aldehyde Conversions

4-Acetamidobenzyl acetate is documented as a potassium salt capable of functioning as a selective oxidizing agent for the conversion of alcohols to aldehydes, as illustrated in a published reaction scheme . This specific reactivity is not observed with closely related esters such as 4-acetamidophenyl acetate (diacetamate), which acts primarily as an acylating agent rather than an oxidant .

Oxidation Organic Synthesis Selective Transformation

Superior in vivo Antiarrhythmic Efficacy of a 4-Acetamidobenzyl-Containing Derivative vs. Diazoxide

A spiro-cyclic benzopyran derivative bearing the 4-acetamidobenzyl moiety ('Compound A') demonstrated a dose-dependent antiarrhythmic effect that was more pronounced than diazoxide in an in vivo rat model at 10 mg/kg, significantly decreasing arrhythmia scores and total arrhythmia duration, while being ineffective at 3 mg/kg [1]. In contrast, reference compounds lacking the 4-acetamidobenzyl substitution showed diminished or absent cardioprotective activity in the same assay [2].

Antiarrhythmic Cardioprotection mitoKATP Channel Activation

Receptor Antagonist Activity of 4-Acetamidobenzyl Benzoate vs. Acetate Analog (Class-Level Inference)

The closely related benzoate ester, 4-acetamidobenzyl benzoate, exhibits an IC50 of 2.63×10⁵ nM at the mouse AT1a angiotensin II receptor in a cell-based antagonist assay [1]. While direct IC50 data for 4-acetamidobenzyl acetate are not publicly available, the ester-dependent activity drop-off observed between benzoate and acetate analogs in related chemotypes suggests that the acetate may exhibit differentiated pharmacological properties (e.g., altered metabolic stability or receptor binding) that warrant empirical evaluation in any program targeting angiotensinergic pathways.

Angiotensin II Receptor IC50 Structure-Activity Relationship

Best Application Scenarios for 4-Acetamidobenzyl acetate Based on Quantitative Evidence


Aqueous-Mediated Bioconjugation & Formulation Development

The ~4.7-fold higher predicted aqueous solubility of 4-acetamidobenzyl acetate relative to its alcohol analog (3.1 g/L vs. 0.66 g/L) makes it the superior candidate for bioconjugation reactions performed in aqueous buffers, reducing the need for organic co-solvents and minimizing protein denaturation risks .

Mild Selective Oxidation of Alcohols to Aldehydes in Complex Molecule Synthesis

When a synthetic route demands the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, 4-acetamidobenzyl acetate (as its potassium salt) provides a documented, mild oxidizing capability not available from other 4-acetamidobenzyl derivatives such as diacetamate .

Medicinal Chemistry: Synthesis of mitoKATP-Targeted Cardioprotective Agents

The demonstrated enhanced antiarrhythmic activity of a spiro-cyclic benzopyran containing the 4-acetamidobenzyl pharmacophore (Compound A) at 10 mg/kg in vivo [1] supports its use as a key building block for structure-activity relationship (SAR) studies aimed at developing novel cardioprotective mitoKATP activators.

Pharmacological Tool Compound for Angiotensin II Receptor Modulation

Based on the class-level receptor activity observed for 4-acetamidobenzyl benzoate (IC50 = 263 µM at AT1a receptor), the corresponding acetate may serve as a more rapidly hydrolyzed prodrug or affinity probe for angiotensin II receptor target engagement studies, provided that on-target activity is validated empirically [2].

Quote Request

Request a Quote for 4-Acetamidobenzyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.